![molecular formula C17H24N2O2 B2601650 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,4-trimethylbenzamide CAS No. 2411299-08-4](/img/structure/B2601650.png)
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,4-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,4-trimethylbenzamide, commonly known as CTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in drug discovery and development. CTM is a benzamide derivative that has been shown to exhibit potent antitumor activity and has been studied extensively for its mechanism of action and physiological effects.
Mechanism Of Action
The mechanism of action of CTM is not yet fully understood. However, it has been proposed that CTM may exert its antitumor effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme may lead to the accumulation of DNA damage and ultimately result in apoptosis of cancer cells.
Biochemical and Physiological Effects:
CTM has been shown to exhibit a number of biochemical and physiological effects. In addition to its antitumor activity, CTM has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, CTM has been shown to exhibit analgesic activity, suggesting that it may be a useful tool for the development of new pain medications.
Advantages And Limitations For Lab Experiments
One of the main advantages of CTM is its potent antitumor activity. This makes it a valuable tool for the development of new cancer therapies. However, there are also some limitations to the use of CTM in lab experiments. For example, CTM is a relatively complex molecule that may be difficult to synthesize on a large scale. Furthermore, the mechanism of action of CTM is not yet fully understood, which may limit its potential applications.
Future Directions
There are a number of future directions for research on CTM. One potential avenue of research is to further investigate the mechanism of action of CTM. This may involve identifying the specific targets of CTM within cancer cells and elucidating the downstream effects of CTM inhibition. Additionally, there may be potential applications for CTM in the treatment of other diseases, such as inflammatory disorders and pain. Further research is needed to fully explore the potential of CTM in these areas.
Synthesis Methods
The synthesis of CTM involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclobutylamine to form the corresponding amide. This intermediate is then reacted with 2-(chloromethyl)oxirane to yield the final product, CTM. The synthesis method has been optimized to produce high yields of pure CTM, making it a viable candidate for further research.
Scientific Research Applications
CTM has been extensively studied for its potential application as an antitumor agent. In vitro studies have shown that CTM exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Furthermore, CTM has been shown to induce apoptosis in cancer cells, suggesting that it may be a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
3-[(1-cyclobutylaziridin-2-yl)methoxy]-N,N,4-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-7-8-13(17(20)18(2)3)9-16(12)21-11-15-10-19(15)14-5-4-6-14/h7-9,14-15H,4-6,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZFRRVEMAILPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)OCC2CN2C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,4-trimethylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.